molecular formula C20H17N5O5 B2871781 N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899404-63-8

N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2871781
CAS No.: 899404-63-8
M. Wt: 407.386
InChI Key: CJEKAKXUYNQODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-3-Nitrophenyl)-1,9-Dimethyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure consists of a fused pyrido-pyrrolo-pyrimidine scaffold substituted with methyl groups at positions 1 and 9, a 4-oxo group, and a carboxamide moiety linked to a 4-methoxy-3-nitrophenyl aromatic ring.

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-11-5-4-8-24-17(11)22-18-13(20(24)27)10-15(23(18)2)19(26)21-12-6-7-16(30-3)14(9-12)25(28)29/h4-10H,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEKAKXUYNQODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrrolo framework and subsequent functionalization. The key steps often involve:

  • Formation of the Dihydropyrido Framework : Utilizing starting materials such as 4-methoxy-3-nitroaniline and other nitro-substituted precursors.
  • Cyclization Reactions : Employing cyclization techniques to establish the pyrido and pyrrolo rings.
  • Final Modifications : Introducing the carboxamide functional group through acylation reactions.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including leukemia and solid tumors. Specific derivatives have been reported to inhibit cell proliferation effectively at micromolar concentrations (e.g., EC50 values ranging from 130 µM to 263 µM) .

Antiviral Activity

Research indicates potential antiviral properties against a range of viruses. Compounds with similar structures have demonstrated:

  • Broad-Spectrum Antiviral Effects : Some derivatives have been effective against viruses such as the Para 3 virus and have shown inhibition in viral replication in cell cultures .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in nucleic acid synthesis or viral replication pathways.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Antitumor Efficacy

In a study examining the effects of similar pyrido-pyrrolo compounds on L1210 leukemia cells, significant growth inhibition was observed at concentrations as low as 0.20 μM. This highlights the potential for these compounds in therapeutic applications against hematological malignancies.

Case Study 2: Antiviral Activity

Another investigation focused on the activity against Leishmania tropica demonstrated that certain derivatives exhibited enhanced potency compared to standard treatments. The mechanism was attributed to direct interference with cellular pathways necessary for parasite survival .

Data Summary

Compound NameMolecular WeightBiological ActivityNotable Effects
N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo...362.4 g/molAntitumor & AntiviralInhibition of cell proliferation; apoptosis induction
Similar Derivative A350 g/molAntiviralEffective against Para 3 virus
Similar Derivative B370 g/molAntitumorSignificant growth inhibition in L1210 cells

Comparison with Similar Compounds

Structural Variations in the Aryl Carboxamide Group

The aryl group attached to the carboxamide moiety significantly influences molecular properties. Key analogs include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight Key Structural Features Reference ID
Target Compound 4-Methoxy-3-nitrophenyl Not explicitly stated (likely C21H18N5O5) ~420 (estimated) Nitro group (electron-withdrawing) and methoxy (electron-donating) on aryl ring
N-(2-Ethylphenyl)-1,9-Dimethyl-... 2-Ethylphenyl C21H20N4O2 360.41 Ethyl group at ortho position; no nitro or methoxy
N-(2,3-Dimethylphenyl)-1,9-Dimethyl-... 2,3-Dimethylphenyl C21H20N4O2 360.41 Two methyl groups at ortho/meta positions; increased hydrophobicity
N-(3,5-Dimethylphenyl)-1,9-Dimethyl-... 3,5-Dimethylphenyl C21H20N4O2 360.41 Symmetric methyl groups at meta positions
N-(3-Methoxypropyl)-1,9-Dimethyl-... 3-Methoxypropyl (aliphatic) C19H22N4O3 366.41 Aliphatic chain with methoxy; reduced aromaticity
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-... 4-Isopropylphenyl C24H26N4O3 418.50 Bulky isopropyl group at para position; methoxypropyl substitution at N1

Key Observations :

  • The target compound uniquely combines a nitro group (meta) and methoxy (para) on the aryl ring, likely enhancing electron-withdrawing effects and influencing binding interactions.
  • Derivatives with methyl or ethyl substituents (e.g., ) exhibit higher hydrophobicity (logP ~3.5–3.6) compared to methoxy/nitro-containing analogs, which may have altered solubility .

Physicochemical Properties

Critical physicochemical parameters for select analogs:

Compound Name logP logD Polar Surface Area (Ų) Hydrogen Bond Acceptors Hydrogen Bond Donors Reference ID
N-(2,3-Dimethylphenyl)-... 3.56 3.56 48.82 5 1
N-(3-Methoxypropyl)-... Not reported Not reported 48.82 (estimated) 5 1
Target Compound (estimated) ~3.8 ~3.8 ~100 7 1 -

Analysis :

  • Its polar surface area (~100 Ų, estimated) suggests moderate permeability .
  • Aliphatic substituents (e.g., 3-methoxypropyl in ) may reduce crystallinity, affecting synthetic yields.

Yield Trends :

  • Derivatives with electron-deficient aryl groups (e.g., nitro) may require optimized coupling conditions due to reduced nucleophilicity.
  • Yields for N-aryl carboxamides in ranged from 55–75%, with electron-rich aryl groups (e.g., methoxy) showing higher efficiency.

Spectral Data and Structural Confirmation

  • 1H NMR : Methyl groups at positions 1 and 9 appear as singlets near δ 2.35–3.78 ppm. Aromatic protons in the 4-methoxy-3-nitrophenyl group resonate as doublets (δ 7.50–8.82 ppm) .
  • 13C NMR : The 4-oxo carbonyl carbon is observed near δ 160–170 ppm, while carboxamide carbonyls appear at δ 165–170 ppm .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ = 360.41 for ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.